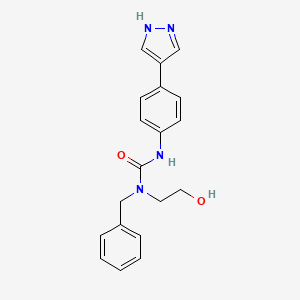
Tert-butyl 4-bromobenzyl(2-chlorocyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-bromobenzyl)(2-chlorocyclopropyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a chlorocyclopropyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromobenzyl)(2-chlorocyclopropyl)carbamate typically involves the reaction of 4-bromobenzyl chloride with 2-chlorocyclopropylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of reagents and then allowing the reaction to proceed at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromobenzyl)(2-chlorocyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted benzyl derivatives.
Oxidation Reactions: Products include corresponding oxides or ketones.
Reduction Reactions: Products include corresponding amines or alcohols.
Scientific Research Applications
tert-Butyl (4-bromobenzyl)(2-chlorocyclopropyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromobenzyl)(2-chlorocyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its mechanism of action include enzyme inhibition and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Uniqueness
tert-Butyl (4-bromobenzyl)(2-chlorocyclopropyl)carbamate is unique due to the presence of both a bromobenzyl group and a chlorocyclopropyl group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specificity in biological interactions, making it valuable in scientific research and industrial applications.
Properties
CAS No. |
1956364-45-6 |
|---|---|
Molecular Formula |
C15H19BrClNO2 |
Molecular Weight |
360.67 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromophenyl)methyl]-N-(2-chlorocyclopropyl)carbamate |
InChI |
InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18(13-8-12(13)17)9-10-4-6-11(16)7-5-10/h4-7,12-13H,8-9H2,1-3H3 |
InChI Key |
IQUVJEJNTOVGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)C2CC2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide](/img/structure/B13350376.png)


![(R)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13350390.png)
![5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13350397.png)

![2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13350425.png)





![tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate](/img/structure/B13350448.png)

